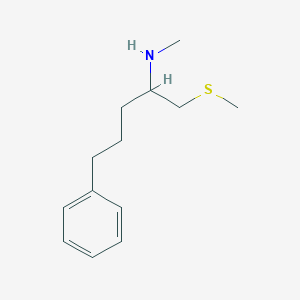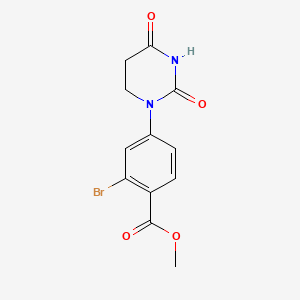![molecular formula C7H14N2 B13487226 6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
6-Methyl-2,6-diazabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,6-diazabicyclo[321]octane is a bicyclic nitrogen-containing compound with a unique structure that makes it an interesting subject for chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields the desired compound in 51-73% yield . Another method involves the Dieckmann cyclization of piperidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
化学反応の分析
Types of Reactions
6-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with alkenes, leading to the formation of bicyclic structures.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various alkyl halides . Reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Methyl-2,6-diazabicyclo[3.2.1]octane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
作用機序
The mechanism by which 6-Methyl-2,6-diazabicyclo[3.2.1]octane exerts its effects involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another member of the diazabicyclo family, known for its use in organic synthesis and catalysis.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, used in the synthesis of tropane alkaloids.
Uniqueness
6-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
6-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-4-7(9)2-3-8-6/h6-8H,2-5H2,1H3 |
InChIキー |
NRMGNCUOELQPGW-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CC1CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)



